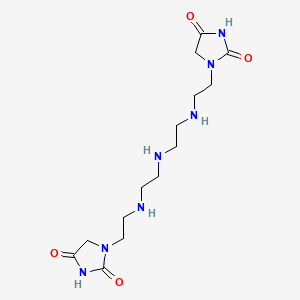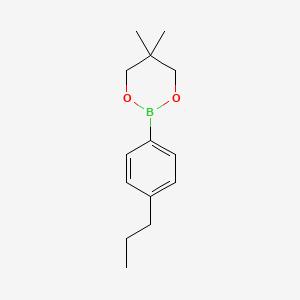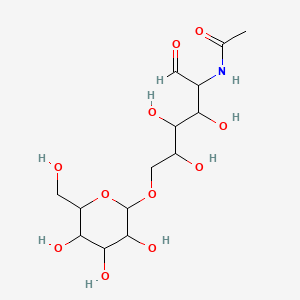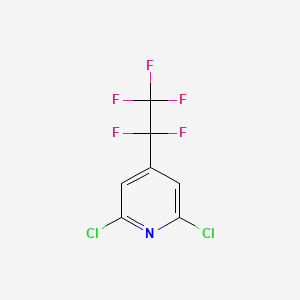
Lithium 5-iodooctafluoro-3-oxapentanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5-iodooctafluoro-3-oxapentanesulfonate typically involves the reaction of octafluoro-3-oxapentanesulfonyl fluoride with lithium iodide under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-iodooctafluoro-3-oxapentanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium alkoxides, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium halides yield the corresponding halogenated derivatives, while oxidation reactions can produce higher oxidation state compounds .
Scientific Research Applications
Lithium 5-iodooctafluoro-3-oxapentanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lithium 5-iodooctafluoro-3-oxapentanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and selectivity in chemical reactions. The iodine atom can participate in various redox processes, influencing the compound’s overall reactivity and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Lithium 5-bromooctafluoro-3-oxapentanesulfonate
- Lithium 5-chlorooctafluoro-3-oxapentanesulfonate
- Lithium 5-fluorooctafluoro-3-oxapentanesulfonate
Uniqueness
Lithium 5-iodooctafluoro-3-oxapentanesulfonate is unique due to its iodine content, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C4F8ILiO4S |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
lithium;1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonate |
InChI |
InChI=1S/C4HF8IO4S.Li/c5-1(6,13)2(7,8)17-3(9,10)4(11,12)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 |
InChI Key |
WFHMSJSWZOGTJE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(F)(F)S(=O)(=O)[O-])(OC(C(F)(F)I)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)


![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)



![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)

